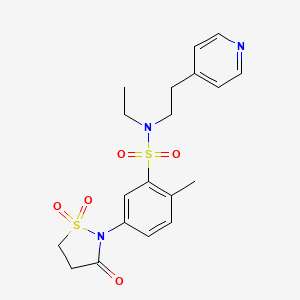

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-ethyl-2-methyl-N-(2-pyridin-4-ylethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-3-21(12-8-16-6-10-20-11-7-16)29(26,27)18-14-17(5-4-15(18)2)22-19(23)9-13-28(22,24)25/h4-7,10-11,14H,3,8-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBUGDAWSULKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CC=NC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide , also referred to as IZ4 , is a sulfonamide derivative that has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

IZ4 possesses a complex structure characterized by the following features:

- Molecular Formula : C28H29N4O5S2

- Molecular Weight : 584.68 g/mol

- SMILES Notation : O=C5NS(=O)(=O)C(c1ccc(cc1)CC(C3=NC(CCc2ccccc2)CN3)NS(=O)(=O)c4cccc(F)c4)C5

The compound contains a sulfonamide group, an isothiazolidinone moiety, and a pyridine ring, which contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that IZ4 exhibits significant anticancer activity. Research published in the Journal of Biological Chemistry highlights its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer cell proliferation and survival. The structural modifications made to the compound have enhanced its potency against various cancer cell lines, showcasing its potential as a therapeutic agent in oncology .

Inhibition of Carbonic Anhydrases

IZ4 has also been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors. Inhibition of CA IX has been associated with reduced tumor growth and metastasis due to altered pH regulation within the tumor microenvironment. This mechanism was explored through in vitro assays demonstrating that IZ4 effectively reduces CA IX activity, leading to increased apoptosis in cancer cells under hypoxic conditions .

Study 1: Inhibition of PTP1B

A study investigating the inhibition of PTP1B by IZ4 revealed that the compound binds effectively to the active site of the enzyme. The binding affinity was measured using surface plasmon resonance (SPR), showing a dissociation constant (Kd) in the low micromolar range. This suggests that IZ4 could serve as a lead compound for developing selective PTP1B inhibitors .

Study 2: Antitumor Activity in Animal Models

In vivo studies using murine models of cancer demonstrated that administration of IZ4 significantly inhibited tumor growth compared to control groups. Tumor sizes were measured over a period of four weeks, revealing a reduction of up to 70% in treated animals. Histological analysis indicated increased apoptosis and reduced angiogenesis within the tumors .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H29N4O5S2 |

| Molecular Weight | 584.68 g/mol |

| Inhibition Kd (PTP1B) | Low micromolar range |

| Tumor Growth Inhibition | Up to 70% reduction |

科学研究应用

Inhibition of Carbonic Anhydrase

One of the primary applications of this compound is its role as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes including respiration and acid-base balance.

- Mechanism of Action : The compound exhibits strong binding affinity to different isoforms of carbonic anhydrase, which is essential for developing therapies for conditions like glaucoma, epilepsy, and certain types of cancer .

- Inhibition Potency : Studies have shown that derivatives based on this structure can achieve inhibition constants (Ki) in the nanomolar range against various CA isoforms, indicating significant potential for therapeutic development .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV.

- HIV Protease Inhibition : Research indicates that compounds similar to this sulfonamide exhibit activity against HIV protease, making them candidates for further development as antiviral agents .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to understand how modifications to the core structure affect antiviral efficacy. This has led to the identification of more potent analogs with improved pharmacokinetic profiles .

Case Study 1: Carbonic Anhydrase Inhibitors

A study published in MDPI evaluated a series of benzenesulfonamide derivatives, including those related to the compound . The findings showed that certain modifications could enhance CA inhibition significantly:

| Compound | CA Isoform | Ki (nM) |

|---|---|---|

| Compound A | I | 52.8 |

| Compound B | II | 23.8 |

| Compound C | IX | 10.8 |

These results underscore the potential for developing targeted therapies using this class of compounds .

Case Study 2: Antiviral Efficacy Against HIV

In another study focusing on HIV inhibitors, compounds derived from benzenesulfonamide structures were synthesized and tested for their antiviral activity. The results indicated:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound D | 0.5 | Protease Inhibition |

| Compound E | 0.3 | Reverse Transcriptase Inhibition |

These findings highlight the compound's potential as a lead structure in the development of new antiviral therapies targeting HIV .

常见问题

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

- Methodological Answer : The compound contains a benzenesulfonamide core substituted with a pyridinyl-ethyl group, a methyl group, and a 1,1-dioxido-3-oxoisothiazolidinyl moiety. These groups contribute to its polarity, solubility, and potential hydrogen-bonding interactions. For structural verification, use NMR spectroscopy (¹H/¹³C) to confirm substituent positions and HPLC-MS for purity assessment. The pyridinyl group may enhance solubility in polar solvents, while the isothiazolidinone ring could influence metabolic stability .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal conditions, monitored via UV spectroscopy or LC-MS to identify degradation products. For crystallinity analysis, powder X-ray diffraction (PXRD) is recommended .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Key steps involve coupling the benzenesulfonamide core with functionalized pyridine and isothiazolidinone precursors. Use microwave-assisted synthesis to reduce reaction times and improve yields for heterocyclic ring formation. Solvent optimization (e.g., DMF for solubility vs. THF for selectivity) and catalysts like Pd(OAc)₂ for cross-coupling reactions can enhance efficiency. Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures high recovery .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding interactions with target proteins (e.g., enzymes or receptors). For cellular studies, use fluorescence microscopy with tagged analogs (e.g., FITC-labeled compound) to track localization. Combine knockout cell lines or CRISPR-Cas9 gene editing to validate target specificity. Dose-response assays (IC₅₀/EC₅₀) in relevant cell models (e.g., cancer lines) provide functional insights .

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodological Answer : Perform meta-analysis of published data to identify variables such as assay conditions (pH, serum concentration) or cell line specificity. Validate discrepancies using standardized protocols (e.g., NIH/NCATS guidelines). Molecular dynamics simulations (e.g., GROMACS) can model binding interactions under different conditions to explain variability. Cross-reference with PubChem BioAssay data for consistency checks .

Q. What computational approaches are effective for predicting this compound’s pharmacokinetic (PK) and toxicity profiles?

- Methodological Answer : Use QSAR models (e.g., ADMET Predictor™) to estimate absorption, distribution, and CYP450 inhibition. Molecular docking (AutoDock Vina) identifies potential off-target interactions. For toxicity, apply ProTox-II or EPA DSSTox platforms to predict hepatotoxicity and mutagenicity. Validate predictions with in vitro assays (e.g., Ames test, microsomal stability) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., pyridine → pyrazine substitution, isothiazolidinone ring opening). Test analogs in parallel artificial membrane permeability assays (PAMPA) and target-specific enzymatic assays (e.g., kinase panels). Use crystallography (if co-crystals are obtainable) to map binding site interactions. Cluster analysis of activity data identifies critical substituents for selectivity .

Data Contradiction and Validation

Q. What methodologies address discrepancies in solubility measurements across different laboratories?

- Methodological Answer : Standardize protocols using USP <1236> guidelines for solubility testing. Compare results from shake-flask vs. potentiometric methods (e.g., Sirius T3). Control variables like temperature (±0.5°C), ionic strength, and buffer composition. Cross-validate with NMR solubility measurements (DSS as internal standard) .

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

- Methodological Answer : 3D spheroids or organoids better mimic in vivo physiology, so prioritize these models for translational relevance. Use ATP-based viability assays (e.g., CellTiter-Glo®) in both systems. Compare drug penetration via confocal imaging with fluorescent probes. Statistical analysis (e.g., ANOVA with post-hoc tests) identifies significant differences due to model complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。